

# 4-(Methylamino)-3-nitrobenzoyl chloride chemical structure and CAS number

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## Compound of Interest

Compound Name: 4-(Methylamino)-3-nitrobenzoyl  
chloride

Cat. No.: B1289462

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## An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoyl chloride

This technical guide provides a comprehensive overview of **4-(methylamino)-3-nitrobenzoyl chloride**, a key chemical intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's chemical structure, physicochemical properties, synthesis protocols, and its significant role in the production of advanced anticoagulants.

## Chemical Structure and Identification

**4-(Methylamino)-3-nitrobenzoyl chloride** is an aromatic compound characterized by a benzoyl chloride core with both a methylamino and a nitro group as substituents.

Chemical Structure:

CAS Number: 82357-48-0[1][2][3][4]

## Physicochemical Properties

A summary of the key physicochemical properties of **4-(methylamino)-3-nitrobenzoyl chloride** is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value
Molecular Formula	C8H7ClN2O3[4][5][6]
Molecular Weight	214.61 g/mol [4][5]
Appearance	Yellow to orange crystalline powder or solid[2][4][5]
Melting Point	80-85°C[5]
Boiling Point	353.3 ± 32.0 °C at 760 mmHg[2][6]
Density	1.5 ± 0.1 g/cm <sup>3</sup> [6]
Flash Point	167.5 ± 25.1 °C[6]
Solubility	Soluble in organic solvents such as dichloromethane and chloroform[5]

## Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride

The synthesis of **4-(methylamino)-3-nitrobenzoyl chloride** is typically achieved through the chlorination of 4-(methylamino)-3-nitrobenzoic acid. The following is a representative experimental protocol.

### Experimental Protocol: Synthesis from 4-(Methylamino)-3-nitrobenzoic Acid

Objective: To synthesize **4-(methylamino)-3-nitrobenzoyl chloride** via the chlorination of 4-(methylamino)-3-nitrobenzoic acid using thionyl chloride.

Materials:

- 4-(Methylamino)-3-nitrobenzoic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or Toluene

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Distillation apparatus

#### Procedure:

- In a round-bottom flask, a solution of 4-(methylamino)-3-nitrobenzoic acid in a suitable solvent like toluene is prepared.
- Thionyl chloride is added to this solution, typically in a stoichiometric excess of 5 to 10%.
- The reaction mixture is then heated to a temperature between 30 and 50°C and maintained for approximately 30 minutes.
- Following the reaction, the mixture is distilled to remove excess thionyl chloride and solvent, resulting in a dense residue.
- This residue, which is the 4-methylamino-3-nitrobenzoyl chloride hydrochloride, is then dissolved in a solvent like toluene for use in subsequent reactions.

## Application in Pharmaceutical Synthesis

**4-(Methylamino)-3-nitrobenzoyl chloride** is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including anti-cancer, anti-viral, and anti-inflammatory drugs.<sup>[5]</sup> Its most notable application is in the production of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.<sup>[1]</sup>

## Experimental Protocol: Synthesis of a Dabigatran Intermediate

**Objective:** To synthesize ethyl 3-[--INVALID-LINK--amino]propanoate, a key intermediate for Dabigatran, via nucleophilic acyl substitution.

**Materials:**

- **4-(Methylamino)-3-nitrobenzoyl chloride** hydrochloride solution in toluene
- 3-(2-pyridylamino) ethyl propanoate
- Toluene
- Reaction vessel with temperature control

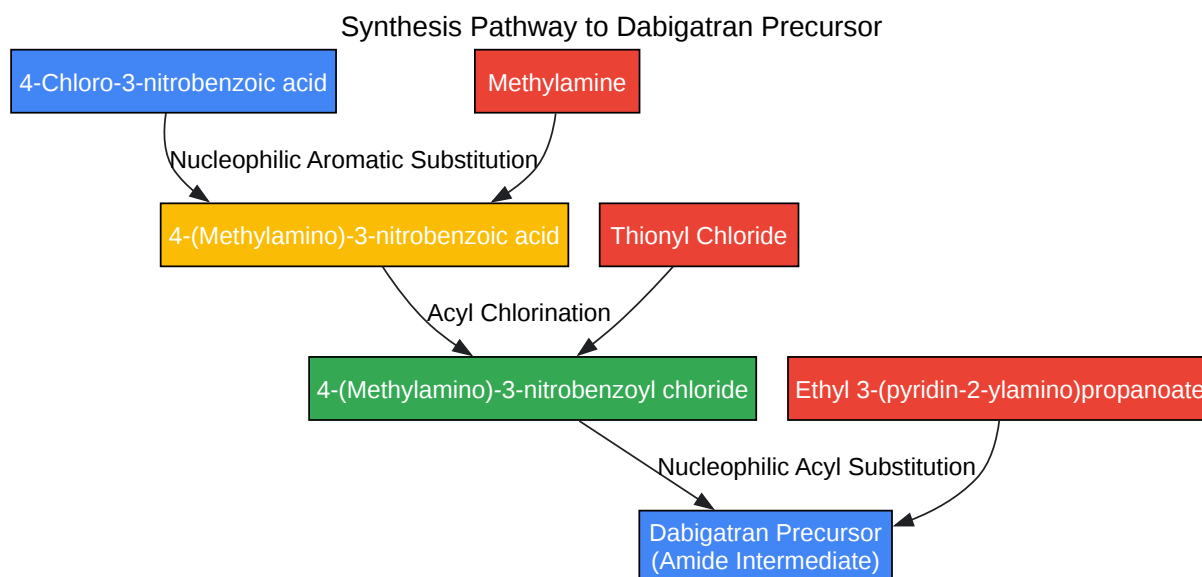
#### Procedure:

- The solution of **4-(methylamino)-3-nitrobenzoyl chloride** hydrochloride in toluene is brought to a temperature between 0 and 30°C.
- A second solution is prepared by dissolving 3-(2-pyridylamino)ethyl propanoate in toluene.
- The second solution is then added to the first solution, and the reaction is maintained within the specified temperature range.
- The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of an amide bond and the desired intermediate.<sup>[1]</sup>

## Visualizations

### Logical Relationships in Synthesis

The following diagram illustrates the synthetic pathway from 4-chloro-3-nitrobenzoic acid to a key Dabigatran precursor, highlighting the role of **4-(methylamino)-3-nitrobenzoyl chloride**.



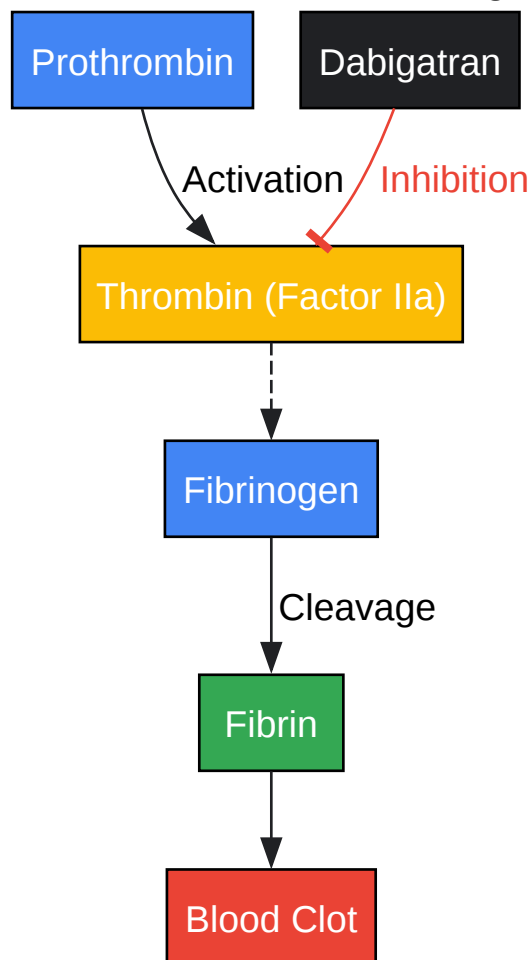
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Caption: Synthetic route to a Dabigatran precursor.

## Signaling Pathway of Dabigatran

As **4-(methylamino)-3-nitrobenzoyl chloride** is a synthetic intermediate, it does not have a direct signaling pathway. The diagram below illustrates the mechanism of action of Dabigatran, the final drug product. Dabigatran is a direct thrombin inhibitor, playing a key role in the coagulation cascade.

## Mechanism of Action of Dabigatran



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Caption: Dabigatran's role in the coagulation cascade.

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